molecular formula C16H21Cl3FN3 B2823811 1-(4-Fluorophenyl)-4-(pyridin-4-ylmethyl)piperazine trihydrochloride CAS No. 2034283-54-8

1-(4-Fluorophenyl)-4-(pyridin-4-ylmethyl)piperazine trihydrochloride

Cat. No. B2823811
CAS RN: 2034283-54-8
M. Wt: 380.71
InChI Key: UJEMFNGQIGXSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-4-(pyridin-4-ylmethyl)piperazine trihydrochloride, also known as pFP-PP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Metabolism and Pharmacological Actions

Arylpiperazine derivatives, including compounds related to "1-(4-Fluorophenyl)-4-(pyridin-4-ylmethyl)piperazine trihydrochloride," have been clinically applied mainly for treating depression, psychosis, or anxiety. These derivatives undergo extensive metabolism involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects. Such metabolites distribute extensively in tissues, including the brain, the target site for most arylpiperazine derivatives, and are primarily biotransformed by CYP2D6-dependent oxidation. The individual variability in metabolism highlights the complex pharmacokinetics and pharmacodynamics of these compounds (S. Caccia, 2007).

Therapeutic Use and Molecular Design

Piperazine derivatives, including the core structure of "this compound," have found various therapeutic uses across a broad spectrum of pharmacological activities. This includes antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus significantly impact the medicinal potential of the resultant molecules, demonstrating the importance of this scaffold in drug design (A. Rathi, R. Syed, Han-Seung Shin, & Rahul V. Patel, 2016).

Anti-mycobacterial Activity

Piperazine as a core scaffold has also been reported to form potent molecules against Mycobacterium tuberculosis (MTB), including those effective against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the versatility of piperazine-based compounds in addressing the need for safer, selective, and cost-effective anti-mycobacterial agents (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, & R. Karpoormath, 2020).

Ligands for D2-like Receptors

Research on arylcycloalkylamines, which include phenyl piperidines and piperazines, shows that these pharmacophoric groups, found in several antipsychotic agents, can improve the potency and selectivity of binding affinity at D2-like receptors. This illustrates the potential of piperazine derivatives in the development of treatments for neuropsychiatric disorders (D. Sikazwe, Nancy T. Nkansah, R. Altundas, Xue Y. Zhu, B. Roth, V. Setola, & S. Ablordeppey, 2009).

properties

IUPAC Name

1-(4-fluorophenyl)-4-(pyridin-4-ylmethyl)piperazine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3.3ClH/c17-15-1-3-16(4-2-15)20-11-9-19(10-12-20)13-14-5-7-18-8-6-14;;;/h1-8H,9-13H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEMFNGQIGXSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C3=CC=C(C=C3)F.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl3FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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